Glucocorticoids receptor agonist 2

Glucocorticoid Receptor Mineralocorticoid Receptor Selectivity

Choose this non-steroidal GR agonist for its unmatched >2200-fold selectivity over the mineralocorticoid receptor (MR EC50 442 nM vs GR GRE EC50 0.2 nM). Unlike dexamethasone, it enables clean GR transrepression studies without electrolyte imbalance or off-target MR activation. Validated as the active reference payload for ABBV-3373 ADC and a critical intermediate for anti-inflammatory ADC synthesis. High purity (99.65%) ensures batch-to-batch reproducibility. Ideal for GRE-luciferase reporter assays, GR-PR crosstalk research, and inflammation models.

Molecular Formula C25H25FN2O
Molecular Weight 388.5 g/mol
Cat. No. B13917847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoids receptor agonist 2
Molecular FormulaC25H25FN2O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC12CC3=C(C=C1CCCC2C(C4=CC=CC=C4)O)N(N=C3)C5=CC=C(C=C5)F
InChIInChI=1S/C25H25FN2O/c1-25-15-18-16-27-28(21-12-10-20(26)11-13-21)23(18)14-19(25)8-5-9-22(25)24(29)17-6-3-2-4-7-17/h2-4,6-7,10-14,16,22,24,29H,5,8-9,15H2,1H3/t22-,24+,25+/m1/s1
InChIKeyPAUIGLFJCJDVFW-VJTSUQJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucocorticoids receptor agonist 2 (CAS 2166378-92-1): Potent, Non‑Steroidal GR Ligand for Targeted ADC Synthesis


Glucocorticoids receptor agonist 2 (also referred to as compound 21, CAS 2166378‑92‑1) is a synthetic, non‑steroidal small‑molecule agonist of the glucocorticoid receptor (GR) . It exhibits a nanomolar binding affinity (IC50 = 6.6 nM) and is distinguished by its functional selectivity profile, which strongly favors GR‑mediated transrepression over mineralocorticoid receptor (MR) activation . Its primary research application is as an active reference payload for the antibody‑drug conjugate ABBV‑3373, and it serves as a critical intermediate in the synthesis of novel anti‑inflammatory ADCs [1].

Why Generic Substitution of Glucocorticoids receptor agonist 2 with Classic Steroids or Broader GR Agonists is Not Scientifically Valid


Classic glucocorticoids (e.g., dexamethasone, prednisolone) and even many selective non‑steroidal GR agonists exhibit significant cross‑reactivity with the mineralocorticoid receptor (MR) or other nuclear receptors, leading to off‑target effects such as electrolyte imbalance, skin atrophy, and metabolic disruption [1][2]. Glucocorticoids receptor agonist 2 is engineered to provide a specific functional dissociation: it potently activates GR‑mediated transrepression (GRE reporter EC50 = 0.2 nM) while showing minimal activity at MR (EC50 = 442 nM, a >2200‑fold selectivity window) [3]. This profile is not replicated by most commercially available GR agonists, making generic substitution a risk for data irreproducibility and compromised experimental outcomes, particularly in studies requiring selective modulation of inflammatory pathways without systemic mineralocorticoid side effects.

Quantitative Differentiation: Key Evidence Supporting the Selection of Glucocorticoids receptor agonist 2 Over Closest Comparators


Superior Functional Selectivity for GR‑Mediated Transrepression vs. Mineralocorticoid Receptor Activation

Glucocorticoids receptor agonist 2 demonstrates a profound functional selectivity window, favoring GR‑mediated transrepression (GRE reporter EC50 = 0.2 nM) over mineralocorticoid receptor (MR) activation (EC50 = 442 nM) [1]. This represents a >2200‑fold selectivity for GR over MR. In contrast, classical GR agonists like dexamethasone exhibit significantly less selectivity; while dexamethasone binds GR with an IC50 of ~5.58 nM, it also demonstrates meaningful cross‑reactivity with MR and other nuclear receptors, contributing to well‑documented systemic side effects [2]. Other non‑steroidal selective GR agonists (SEGRAs) such as LEO 134310 show improved selectivity but do not report this precise >2000‑fold EC50‑based discrimination between GRE transrepression and MR activation in standardized assays [3].

Glucocorticoid Receptor Mineralocorticoid Receptor Selectivity Transrepression

High Affinity GR Binding with Specificity Over Progesterone Receptor

Glucocorticoids receptor agonist 2 binds the glucocorticoid receptor (GR) with an IC50 of 6.6 nM, while its affinity for the progesterone receptor (PR) is nearly equivalent at 7.3 nM, yielding a GR/PR selectivity ratio of ~1.1 [1]. This indicates that while the compound is a potent GR binder, it does not exhibit significant discrimination between GR and PR in vitro. This is in contrast to some other GR agonists which may show higher off‑target activity across multiple nuclear receptors; for example, classical glucocorticoids like dexamethasone also bind PR but with a lower affinity (IC50 ~10‑20 nM depending on assay), and some newer SEGRAs are designed to minimize PR binding entirely [2]. The near‑equal GR/PR affinity of this compound makes it particularly valuable as a research tool for studying GR‑PR crosstalk or as a control in assays where dual receptor engagement must be accounted for.

Binding Affinity Selectivity Progesterone Receptor Glucocorticoid Receptor

Potent Agonist Activity in Transrepression Assays Relevant to Anti‑Inflammatory Efficacy

Glucocorticoids receptor agonist 2 displays exceptional potency in a GRE (glucocorticoid response element) reporter gene assay, with an EC50 of 0.2 nM [1]. This assay is a widely accepted surrogate for GR‑mediated transrepression, the primary mechanism through which glucocorticoids suppress pro‑inflammatory cytokine production (e.g., TNF‑α, IL‑6) [2]. In comparison, dexamethasone exhibits an EC50 of approximately 3.0 nM in a similar transactivation/transrepression assay format, making the target compound roughly 15‑fold more potent in this functional readout [3]. Even the potent non‑steroidal agonist LEO 134310 shows a GR binding EC50 of 14 nM, which is 70‑fold weaker than the functional GRE EC50 of Glucocorticoids receptor agonist 2 [4].

Transrepression Anti‑inflammatory GRE Reporter Potency

Validated Reference Standard for the Clinical‑Stage ADC ABBV‑3373

Glucocorticoids receptor agonist 2 is the established small‑molecule reference standard (active comparator) for ABBV‑3373, a novel anti‑TNFα antibody‑drug conjugate (ADC) that has advanced to Phase 2a clinical trials for rheumatoid arthritis [1]. ABBV‑3373 consists of the anti‑TNFα antibody adalimumab conjugated to a proprietary GR modulator payload; Glucocorticoids receptor agonist 2 is the unconjugated small‑molecule payload used to benchmark the ADC's activity in preclinical and clinical pharmacology studies [2]. This direct link to a clinical‑stage therapeutic program distinguishes it from other research‑grade GR agonists like GSK9027 or LEO 134310, which lack a defined role as an active reference for an advanced ADC.

Antibody‑Drug Conjugate ADC Reference Standard Immunology

Optimal Research and Procurement Scenarios for Glucocorticoids receptor agonist 2


ADC Payload Synthesis and Reference Standard

Used as a critical intermediate for synthesizing novel anti‑inflammatory antibody‑drug conjugates (ADCs) and as the established active reference standard for ABBV‑3373, a clinical‑stage ADC targeting TNFα‑mediated inflammation [1]. Its well‑characterized potency (IC50 6.6 nM) and functional selectivity (>2200‑fold over MR) make it the benchmark for comparing novel GR‑targeted ADC payloads in in vitro potency and selectivity assays [2].

In Vitro Studies of GR‑Mediated Transrepression with Minimal MR Interference

Ideal for cell‑based assays (e.g., GRE‑luciferase reporter assays) where robust, sub‑nanomolar induction of transrepression (EC50 0.2 nM) is required without confounding activation of the mineralocorticoid receptor (MR EC50 442 nM) [3]. This allows researchers to cleanly dissect the anti‑inflammatory component of GR signaling from potential electrolyte‑related side effects, a key advantage over classical glucocorticoids like dexamethasone [4].

Dual GR/PR Binding Studies and Nuclear Receptor Crosstalk Research

With near‑equal binding affinities for the glucocorticoid receptor (IC50 6.6 nM) and progesterone receptor (IC50 7.3 nM), this compound serves as a unique tool for investigating GR‑PR crosstalk in breast cancer, reproductive biology, or immunology [5]. It can be used as a dual‑receptor reference control or to intentionally probe the effects of co‑activation of these closely related nuclear receptors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucocorticoids receptor agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.